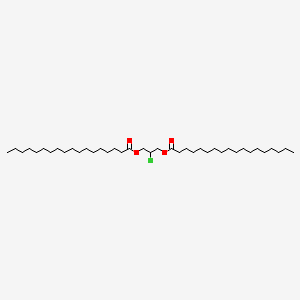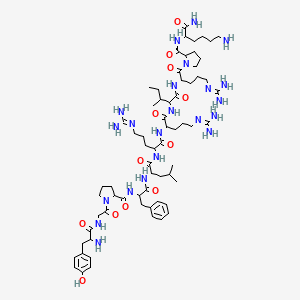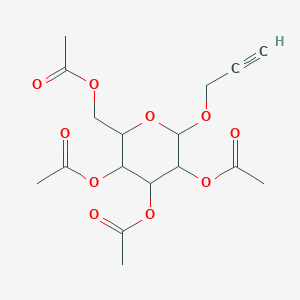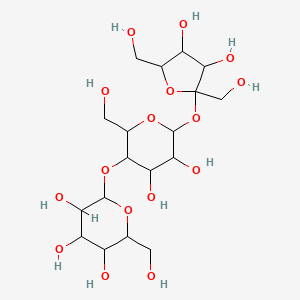![molecular formula C14H18N4O8 B12318268 2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)
2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-d-dap(dnp)-oh, also known as N-α-(tert-Butoxycarbonyl)-D-α,β-diaminopropionic acid dinitrophenyl ester, is a compound widely used in the field of proteomics and peptide synthesis. It is a derivative of diaminopropionic acid, which is an amino acid with two amino groups. The compound is often utilized as a building block in the synthesis of peptides and proteins due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-dap(dnp)-oh typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the β-amino group with a dinitrophenyl (dnp) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of Boc-d-dap(dnp)-oh is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and identity of the final product.
化学反应分析
Types of Reactions
Boc-d-dap(dnp)-oh undergoes various chemical reactions, including:
Substitution Reactions: The dnp group can be substituted with other functional groups under specific conditions.
Deprotection Reactions: The Boc and dnp protecting groups can be removed under acidic or basic conditions to yield the free diaminopropionic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in methanol are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is often used to remove the Boc group, while hydrazine or thiols can be used to remove the dnp group.
Major Products Formed
Substitution Reactions: The major products are derivatives of diaminopropionic acid with different functional groups replacing the dnp group.
Deprotection Reactions: The major product is the free diaminopropionic acid.
科学研究应用
Boc-d-dap(dnp)-oh has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for research and commercial purposes.
作用机制
The mechanism of action of Boc-d-dap(dnp)-oh involves its role as a protected amino acid derivative in peptide synthesis. The Boc and dnp groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the protecting groups are removed to yield the free peptide. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
相似化合物的比较
Boc-d-dap(dnp)-oh can be compared with other similar compounds such as:
Boc-d-dap-fmoc: Another protected derivative of diaminopropionic acid, where the β-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Boc-d-dap-ome: A derivative where the β-amino group is protected with a methoxycarbonyl (OMe) group.
Uniqueness
Boc-d-dap(dnp)-oh is unique due to the presence of the dnp group, which provides specific reactivity and stability during peptide synthesis. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.
属性
IUPAC Name |
3-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O8/c1-14(2,3)26-13(21)16-10(12(19)20)7-15-9-5-4-8(17(22)23)6-11(9)18(24)25/h4-6,10,15H,7H2,1-3H3,(H,16,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHQTCSLBRZQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-2,3,4a,5,6,7-hexahydro-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12318198.png)

![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)
![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)

![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)






